molecular formula C10H12BrN5O4S B10950629 4-bromo-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-5-methyl-3-nitro-1H-pyrazole

4-bromo-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-5-methyl-3-nitro-1H-pyrazole

Cat. No.: B10950629
M. Wt: 378.21 g/mol
InChI Key: QVQDSJUSLYPNDC-UHFFFAOYSA-N
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Description

4-bromo-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-5-methyl-3-nitro-1H-pyrazole is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-5-methyl-3-nitro-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate hydrazines with diketones or their equivalents, followed by functional group transformations to introduce the bromine, sulfonyl, and nitro groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-5-methyl-3-nitro-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-bromo-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-5-methyl-3-nitro-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-5-methyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-5-methyl-3-nitro-1H-pyrazole is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a sulfonyl and a nitro group, along with the bromine atom, makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H12BrN5O4S

Molecular Weight

378.21 g/mol

IUPAC Name

4-bromo-1-(1-ethyl-3-methylpyrazol-4-yl)sulfonyl-5-methyl-3-nitropyrazole

InChI

InChI=1S/C10H12BrN5O4S/c1-4-14-5-8(6(2)12-14)21(19,20)15-7(3)9(11)10(13-15)16(17)18/h5H,4H2,1-3H3

InChI Key

QVQDSJUSLYPNDC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)N2C(=C(C(=N2)[N+](=O)[O-])Br)C

Origin of Product

United States

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